N-(3-acetamidophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
Description
N-(3-acetamidophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a pyrido-pyrimidine derivative characterized by a bicyclic pyrido[3,2-d]pyrimidine core substituted with two ketone groups (at positions 2 and 4) and a 4-methylbenzyl group at position 2. The acetamide moiety is linked via a methylene bridge to the pyrido-pyrimidine system, with a 3-acetamidophenyl substituent. Its molecular weight (estimated at ~475 g/mol based on structure) and polar functional groups (amide, ketones) likely influence solubility and pharmacokinetic behavior.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-16-8-10-18(11-9-16)14-30-24(33)23-21(7-4-12-26-23)29(25(30)34)15-22(32)28-20-6-3-5-19(13-20)27-17(2)31/h3-13H,14-15H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRIELNGTOXHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound shares core pyrimidine or pyrido-pyrimidine systems with several analogs but differs in substituents and heterocyclic fusion:
Key Observations :
- Substituent Effects : Fluorinated () or chlorinated () groups enhance electronegativity and metabolic stability. The target compound’s 4-methylbenzyl group may favor hydrophobic interactions.
Physical Properties
- Melting Points :
- Molecular Weight : The trifluoromethoxy derivative exceeds 500 g/mol, approaching the "rule of 5" limit, whereas the target compound (~475 g/mol) remains within acceptable ranges for drug-likeness.
Bioactivity (Inferred)
- Kinase Inhibition : Pyrido-pyrimidines (e.g., ) are often kinase inhibitors due to ATP-binding site mimicry.
- Anticancer Activity : Fluorinated derivatives () may target DNA synthesis or apoptosis pathways.
- Solubility : The acetamide group in the target compound could improve water solubility compared to purely aromatic analogs (e.g., ).
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